molecular formula C10H14O2 B8397409 3-Methoxy-2-propylphenol

3-Methoxy-2-propylphenol

Cat. No.: B8397409
M. Wt: 166.22 g/mol
InChI Key: BLWZYYNYVINOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2-propylphenol (C10H14O2) is a substituted phenolic compound featuring a methoxy group (-OCH3) at the 3-position and a propyl chain (-CH2CH2CH3) at the 2-position of the benzene ring. For instance, derivatives like (E)-6-(1-hydroxy-3-(3,4,5-trimethoxyphenyl)allyl)-3-methoxy-2-propylphenol (compound 28 in ) demonstrate antitumor activity, suggesting that the this compound scaffold may contribute to bioactive properties .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-methoxy-2-propylphenol

InChI

InChI=1S/C10H14O2/c1-3-5-8-9(11)6-4-7-10(8)12-2/h4,6-7,11H,3,5H2,1-2H3

InChI Key

BLWZYYNYVINOHM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=C1OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The position of substituents on the aromatic ring significantly influences physicochemical and biological properties. Key comparisons include:

Compound Substituents Bioactivity/Applications Key Reference
3-Methoxy-2-propylphenol 3-OCH3, 2-propyl Potential antitumor scaffold (inferred)
2-Fluorophenol 2-F Industrial solvent, intermediate
4-Hydroxy-3-methoxyphenethanol 4-OH, 3-OCH3, ethanol chain Cosmetic/pharmaceutical preservative
3-Methoxy-4-(3-phenylpropenyl)phenol 3-OCH3, 4-propenyl Antioxidant, flavoring agent
  • Antitumor Activity: Compound 28 (), containing the this compound moiety, showed selective cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range. This contrasts with 3,5-bis((E)-4-chlorobenzylidene)tetrahydro-2H-pyran-4-ol (compound 30), which exhibited broader cytotoxicity but lower selectivity .
  • Solubility and Stability: Methoxy groups generally enhance lipophilicity, as seen in 3-methoxypropionitrile (), which is more hydrophobic than its non-methoxy analogs. This property may influence this compound’s bioavailability .

Research Findings and Limitations

  • Antitumor Mechanism: Derivatives of this compound inhibit tubulin polymerization, a mechanism shared with chalcones and diarylpentanoids .
  • Structural Optimization: The propyl chain at the 2-position may enhance membrane permeability compared to shorter alkyl chains (e.g., methyl or ethyl) in analogs like 3-(2-methoxyphenyl)propanoic acid () .

Limitations: Direct experimental data on this compound are sparse. Most inferences rely on structurally related compounds, necessitating further studies to validate its properties.

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